3-(Butoxymethyl)pentane

Description

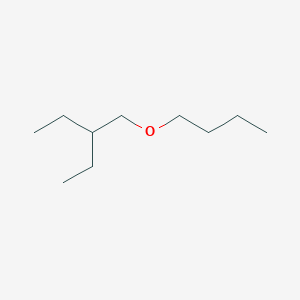

3-(Butoxymethyl)pentane is a branched alkane derivative featuring a butoxymethyl group (-CH₂-O-C₄H₉) attached to the third carbon of a pentane backbone. Compounds with ether-linked substituents, such as butoxymethyl groups, typically exhibit enhanced solubility in both polar and non-polar solvents due to the oxygen atom’s polarity and the alkyl chain’s hydrophobicity .

Properties

IUPAC Name |

3-(butoxymethyl)pentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-7-8-11-9-10(5-2)6-3/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUITZHWVXAVBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butoxymethyl)pentane can be achieved through several methods. One common approach involves the alkylation of pentane with butoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the butoxymethyl chloride.

Another method involves the use of a Grignard reagent, where butoxymethyl magnesium bromide reacts with pentanone to form the desired product. This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Butoxymethyl)pentane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert this compound to simpler alkanes or alcohols.

Substitution: The butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can include butoxymethyl alcohol, butoxymethyl aldehyde, or butoxymethyl carboxylic acid.

Reduction: Products can include butoxymethyl alcohol or simpler alkanes.

Substitution: Products vary based on the nucleophile used, resulting in compounds such as butoxymethyl halides, butoxymethyl amines, or butoxymethyl thiols.

Scientific Research Applications

3-(Butoxymethyl)pentane has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.

Biology: The compound can be used in the study of metabolic pathways and enzyme interactions due to its unique structure.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Butoxymethyl)pentane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of reduced products. Substitution reactions involve the displacement of the butoxymethyl group by nucleophiles, resulting in the formation of new chemical bonds.

Comparison with Similar Compounds

3-Methylpentane

- Structure : A branched alkane with a methyl group (-CH₃) at the third carbon.

- Molecular Formula : C₆H₁₄ (same as 3-(Butoxymethyl)pentane but without the oxygen atom).

- Boiling Point : Lower than this compound due to reduced molecular weight and absence of polar oxygen.

- Applications: Used as a non-polar solvent in laboratories .

- Safety : Highly flammable; requires precautions against ignition .

3-(Chloromethyl)pentane

- Structure : Features a chloromethyl group (-CH₂Cl) at the third carbon.

- Molecular Formula : C₆H₁₃Cl.

- Boiling Point : 126–128°C , higher than 3-methylpentane due to increased polarity from the chlorine atom.

- Reactivity : Undergoes nucleophilic substitution reactions (e.g., with thiols or amines) .

- Applications : Intermediate in organic synthesis for pharmaceuticals or agrochemicals .

3-(3,4-Dimethoxyphenyl)pentan-2-one

- Structure : A ketone with a dimethoxyphenyl group and pentane backbone.

- Molecular Formula : C₁₃H₁₈O₃.

- Polarity : Higher than this compound due to the ketone and methoxy groups.

- Applications : Pharmaceutical intermediate; used in synthesizing complex molecules .

Chemical Reactivity

- This compound : Expected to show stability under basic conditions but may undergo acid-catalyzed cleavage of the ether bond. The butoxymethyl group could act as a protecting group in organic synthesis.

- Halogenated Derivatives (e.g., 3-(Bromomethyl)pentane) : More reactive due to the C-Br bond, participating in cross-coupling reactions or forming Grignard reagents .

- Thioether Derivatives (e.g., 3-(Pyridin-4-ylthio)pentane) : Exhibit sulfur-based reactivity, such as oxidation to sulfoxides or coordination with metal ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.